cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H18O3S and a molecular weight of 278.37. This compound is characterized by the presence of a thiomethyl group attached to a benzoyl ring, which is further connected to a cyclohexane ring with a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate:
Cyclohexane Ring Formation: The benzoyl intermediate is then reacted with a cyclohexane derivative under specific conditions to form the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzoyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of chiral compounds and enantiomeric purity.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
Mechanism of Action
The mechanism of action of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzoyl and cyclohexane rings provide structural stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacks the thiomethyl group, resulting in different chemical properties.
4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a thiomethyl group, leading to different reactivity.
Uniqueness: The presence of the thiomethyl group in cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased nucleophilicity and potential for covalent bonding with biomolecules. This makes it distinct from other similar compounds .
Properties
IUPAC Name |
4-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFBOCHOPKYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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